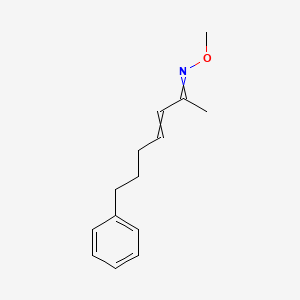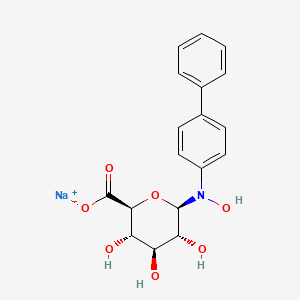
Monosodium 1-((1,1'-biphenyl)-4-ylhydroxyamino)-1-deoxybeta-D-glucopyranuronate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Monosodium 1-((1,1’-biphenyl)-4-ylhydroxyamino)-1-deoxybeta-D-glucopyranuronate is a complex organic compound that features a biphenyl group attached to a glucopyranuronate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Monosodium 1-((1,1’-biphenyl)-4-ylhydroxyamino)-1-deoxybeta-D-glucopyranuronate typically involves the coupling of a biphenyl derivative with a glucopyranuronate precursor. One common method is the Suzuki–Miyaura coupling reaction, which uses palladium as a catalyst to form the carbon-carbon bond between the biphenyl and the glucopyranuronate . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process would typically be carried out in a continuous flow reactor to ensure consistent reaction conditions and efficient production .
化学反応の分析
Types of Reactions
Monosodium 1-((1,1’-biphenyl)-4-ylhydroxyamino)-1-deoxybeta-D-glucopyranuronate can undergo various chemical reactions, including:
Oxidation: The biphenyl group can be oxidized to form biphenyl quinones under strong oxidizing conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Biphenyl quinones.
Reduction: Hydroxybiphenyl derivatives.
Substitution: Halogenated biphenyl derivatives.
科学的研究の応用
Monosodium 1-((1,1’-biphenyl)-4-ylhydroxyamino)-1-deoxybeta-D-glucopyranuronate has several applications in scientific research:
作用機序
The mechanism by which Monosodium 1-((1,1’-biphenyl)-4-ylhydroxyamino)-1-deoxybeta-D-glucopyranuronate exerts its effects involves its interaction with specific molecular targets. The biphenyl group can interact with hydrophobic pockets in proteins, while the glucopyranuronate moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
1,1’-Biphenyl-4,4’-diamine: A biphenyl derivative with similar structural features but different functional groups.
4-Hydroxybiphenyl: Another biphenyl derivative with a hydroxyl group, used in similar applications.
Biphenyl-4-carboxylic acid: A biphenyl derivative with a carboxylic acid group, used in organic synthesis.
Uniqueness
Monosodium 1-((1,1’-biphenyl)-4-ylhydroxyamino)-1-deoxybeta-D-glucopyranuronate is unique due to its combination of a biphenyl group and a glucopyranuronate moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
特性
CAS番号 |
64201-63-4 |
|---|---|
分子式 |
C18H18NNaO7 |
分子量 |
383.3 g/mol |
IUPAC名 |
sodium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(N-hydroxy-4-phenylanilino)oxane-2-carboxylate |
InChI |
InChI=1S/C18H19NO7.Na/c20-13-14(21)16(18(23)24)26-17(15(13)22)19(25)12-8-6-11(7-9-12)10-4-2-1-3-5-10;/h1-9,13-17,20-22,25H,(H,23,24);/q;+1/p-1/t13-,14-,15+,16-,17+;/m0./s1 |
InChIキー |
CALIBSYELOAUMC-LXLGGMPYSA-M |
異性体SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N([C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)O.[Na+] |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3C(C(C(C(O3)C(=O)[O-])O)O)O)O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methoxyethyl N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-beta-alaninate](/img/structure/B13792570.png)
![N-[[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]methyl]propan-2-amine](/img/structure/B13792578.png)
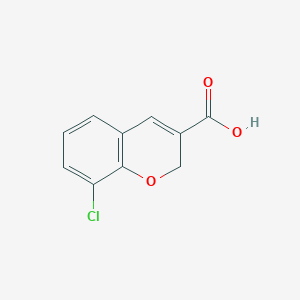
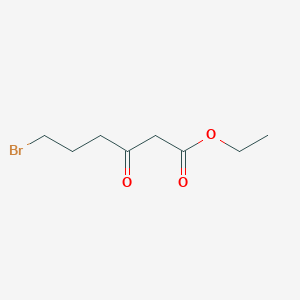
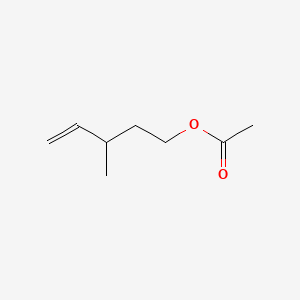
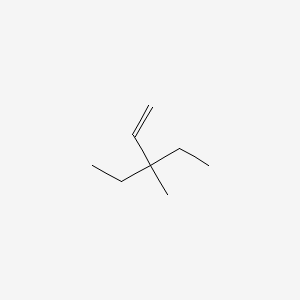
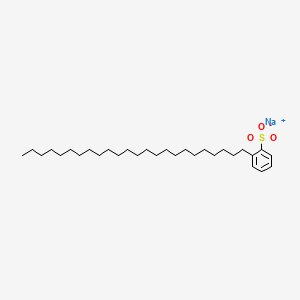
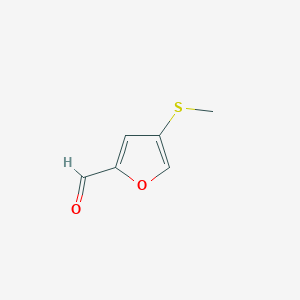
![2-[1,2-bis(4-methoxyphenyl)butylamino]-N-[(E)-(2-nitrophenyl)methylideneamino]acetamide](/img/structure/B13792626.png)
![6-(2-Bromo-phenyl)-imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13792632.png)
![[[2,2-Dimethoxy-1-(4-methoxyphenyl)ethylidene]amino]urea](/img/structure/B13792645.png)
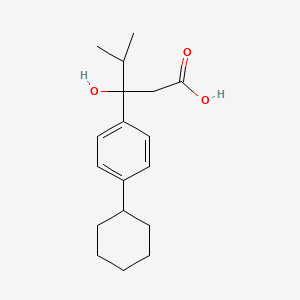
![Furo[2,3-g]benzothiazole](/img/structure/B13792660.png)
